6,6-Dimethyl-1,2-thiazinane 1,1-dioxide
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Overview
Description
6,6-Dimethyl-1,2-thiazinane 1,1-dioxide is a heterocyclic compound containing nitrogen and sulfur atoms within its six-membered ring structure. This compound is notable for its fully saturated thiazine ring, which is a significant structural motif in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-bromo-3-chloropropane with a suitable amine in the presence of a base like potassium carbonate in dimethylformamide. This reaction yields cyclic sulfamoyl acetamide esters, which can be further hydrolyzed and coupled with other reagents to form the desired thiazinane derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1,2-thiazinane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazinane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Typical conditions involve moderate temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted thiazinane derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .
Scientific Research Applications
6,6-Dimethyl-1,2-thiazinane 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1,2-thiazinane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,2-thiazinane 1,1-dioxide: Similar in structure but with one less methyl group.
1,2,4-Benzothiadiazine 1,1-dioxide: Contains a benzene ring fused to the thiazine ring, offering different chemical properties.
Uniqueness
6,6-Dimethyl-1,2-thiazinane 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
IUPAC Name |
6,6-dimethylthiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-6(2)4-3-5-7-10(6,8)9/h7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBXZTHXGSUBPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNS1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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